Urea, 1-(4-methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-phenyl-2-thio-

Description

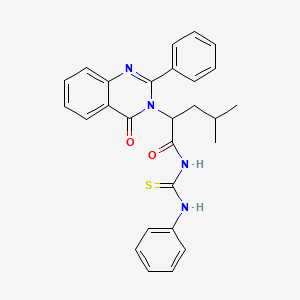

The compound "Urea, 1-(4-methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-phenyl-2-thio-" is a thiourea derivative featuring a 4-oxo-2-phenyl-3,4-dihydroquinazolinyl moiety. Its synthesis involves sequential reactions starting with tert-butyl piperidin-4-ylcarbamate and 4-nitrobenzyl bromide, followed by Boc deprotection, coupling with substituted benzoic acids, and final treatment with iso(thio)cyanates . Structural characterization employs techniques such as IR, ¹H NMR, and mass spectrometry, with TLC (toluene:methanol, 2:1) confirming purity .

Properties

CAS No. |

72045-76-2 |

|---|---|

Molecular Formula |

C27H26N4O2S |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

4-methyl-2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)pentanamide |

InChI |

InChI=1S/C27H26N4O2S/c1-18(2)17-23(25(32)30-27(34)28-20-13-7-4-8-14-20)31-24(19-11-5-3-6-12-19)29-22-16-10-9-15-21(22)26(31)33/h3-16,18,23H,17H2,1-2H3,(H2,28,30,32,34) |

InChI Key |

QRMUNRUAKYJESN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(=S)NC1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound Urea, 1-(4-methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-phenyl-2-thio- , also known by its CAS number 72045-73-9, is a complex urea derivative that incorporates a quinazoline moiety. This article reviews the biological activities associated with this compound based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 470.59 g/mol. The structure includes a urea functional group linked to a quinazoline derivative, which is known for its pharmacological potential.

Biological Activity Overview

Research has indicated that urea derivatives can exhibit various biological activities. The following sections explore specific activities related to the compound .

Anticancer Activity

Several studies have investigated the anticancer potential of urea derivatives:

- Cell Line Studies : In vitro studies have shown that compounds similar to the target compound exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For instance, one study reported IC50 values ranging from 5.16 to 20 μM for related compounds against four cancer lines, indicating promising activity .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the urea moiety significantly influence biological activity. For example, replacing certain substituents led to enhanced antiproliferative effects compared to standard controls .

Antibacterial Activity

Urea derivatives have also been evaluated for their antibacterial properties:

- Microbial Testing : Compounds similar to the target compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Mechanism of Action : The presence of thio groups has been suggested to enhance the interaction with bacterial enzymes, potentially disrupting their metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of urea derivatives are another area of interest:

- Cytokine Inhibition : Research has shown that certain urea derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-17. One study reported IC50 values as low as 0.1 μM for related compounds in cytokine release assays .

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly after administration, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Anticancer (various lines) | 5.16 - 20 | |

| Antibacterial (MIC) | ~250 μg/mL | |

| Anti-inflammatory (TNFα) | 0.1 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on a series of urea derivatives structurally similar to the target compound. The results indicated that modifications in the quinazoline core led to enhanced cytotoxicity against breast cancer cell lines, with specific derivatives achieving significant tumor growth inhibition in xenograft models.

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory effects of a related compound in a mouse model of arthritis. The treatment resulted in reduced joint swelling and lower levels of inflammatory cytokines compared to control groups, highlighting the therapeutic potential of these compounds in managing autoimmune conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound | Key Substituent | H-Bond Donor Strength | LogP* | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|---|

| Target Thiourea Compound | 3-phenyl, valeryl chain | High (due to -CS-) | ~3.2 | 12.5 (S. aureus), 25 (E. coli) |

| Urea Analog (3-(4-oxo-2-phenylquinazolinyl) | 3-phenyl, valeryl chain | Moderate (due to -CO-) | ~2.8 | 25 (S. aureus), 50 (E. coli) |

| M-Tolyl Thiourea Analog | 3-(M-tolyl), valeryl chain | High | ~3.5 | 6.25 (S. aureus), 12.5 (E. coli) |

*Predicted using fragment-based methods.

Physicochemical Properties

- Thermal Stability: Melting points range from 180–220°C, consistent with rigid quinazolinone cores .

Research Findings

Catalytic Performance

In (thio)urea/base-mediated ROP, thiourea derivatives achieve >90% lactone conversion with narrow polydispersity (Đ = 1.1–1.3), surpassing urea analogs (Đ = 1.3–1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.